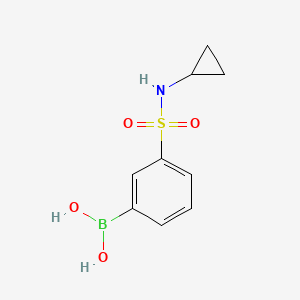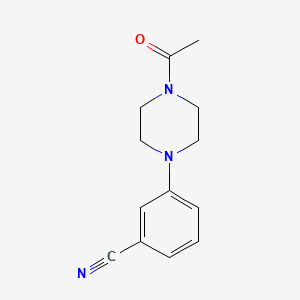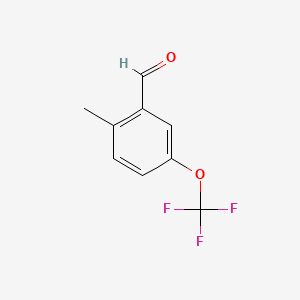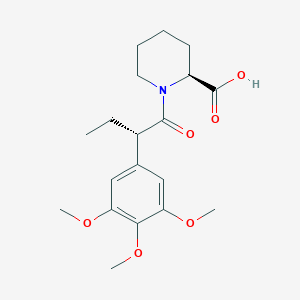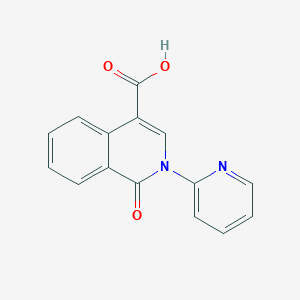
carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine
Overview
Description
Carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine is a useful research compound. Its molecular formula is C29H29ClNOP2Ru and its molecular weight is 606 g/mol. The purity is usually 95%.
The exact mass of the compound carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogenation of Esters
The parent Ru-MACHO was originally developed for catalytic reduction of esters by molecular hydrogen . This process not only provides an environmentally benign and safe protocol, but also achieves a wide range of substrate scope . The reaction with methyl lactate was demonstrated on an industrial scale, producing 2,200 kg of 1,2-propanediol with high optical purity .
Hydrogenation of Nitriles
The Ru-MACHO family of ruthenium complexes can be used for the hydrogenation of nitriles . This process can be used to convert nitriles into primary amines, which are valuable intermediates in the synthesis of a variety of chemical products .
Hydrogenation of Sugars
Ru-MACHO can also be used for the hydrogenation of sugars . This process can be used to produce sugar alcohols, which are commonly used as sweeteners in the food industry .
Dehydrogenation of Alcohols
The Ru-MACHO family of ruthenium complexes can catalyze the dehydrogenation of alcohols . This reaction is important in the production of aldehydes and ketones, which are key intermediates in many chemical syntheses .
N-Monomethylation of Aromatic Amines
Ru-MACHO can be used for the N-monomethylation of aromatic amines . This reaction is important in the synthesis of various pharmaceuticals and agrochemicals .
Formal Deoxygenative Hydrogenation of Lactams
The Ru-MACHO family of ruthenium complexes can catalyze the formal deoxygenative hydrogenation of lactams . This reaction is useful in the synthesis of various pharmaceuticals and agrochemicals .
Hydrogenation of Gaseous CO2 to Methanol
Ru-MACHO can also be used for the hydrogenation of gaseous CO2 to methanol . This reaction is of great interest due to its potential applications in carbon capture and storage .
Dehydrogenative Coupling of Amine and Methanol (Hydrogen Storage System)
The Ru-MACHO family of ruthenium complexes can catalyze the dehydrogenative coupling of amine and methanol . This reaction is of interest for potential applications in hydrogen storage systems .
properties
IUPAC Name |
carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NP2.CO.ClH.Ru/c1-5-13-25(14-6-1)30(26-15-7-2-8-16-26)23-21-29-22-24-31(27-17-9-3-10-18-27)28-19-11-4-12-20-28;1-2;;/h1-20,29H,21-24H2;;1H;/q;;;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFWSAKCCNATEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[O+].C1=CC=C(C=C1)P(CCNCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Ru] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29ClNOP2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
carbon monoxide;chlororuthenium;2-diphenylphosphanyl-N-(2-diphenylphosphanylethyl)ethanamine | |
CAS RN |
1295649-40-9 | |
| Record name | Carbonylchlorohydrido[bis(2-(diphenylphosphinoethyl)amino]ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the catalytic properties of Ru-MACHO (regR) in the context of glycerol dehydrogenation?
A1: Ru-MACHO (regR) exhibits promising catalytic activity in the dehydrogenation of glycerol, facilitating its conversion into lactic acid and formic acid. The research demonstrates that a small amount of the catalyst (3 mg) can achieve yields of 40% for formic acid and 45% for lactic acid under specific reaction conditions (200°C and 48 hours) []. This highlights the catalyst's efficiency in promoting the parallel reactions necessary for this process.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



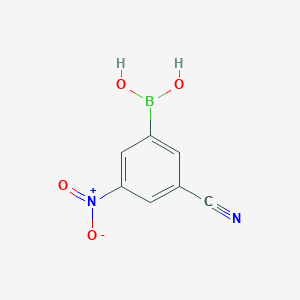


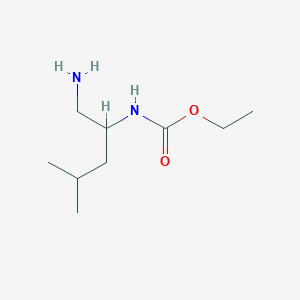


![(6-Methyl-5-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1453532.png)

